2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(benzylsulfonyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical entity that features a dihydroisoquinoline moiety linked to a benzylsulfonyl group. This structure is indicative of a molecule that could possess interesting biological activity, given the presence of the dihydroisoquinoline, which is a common feature in molecules with pharmacological properties, and the sulfonyl group, which is often seen in enzyme inhibitors.
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds has been explored in various studies. For instance, the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives involves a two-step oxidation process, where arylsulfinic acids are used as nucleophiles in a Michael addition reaction with electrochemically generated p-benzoquinone, leading to the formation of 2-(arylsulfonyl) benzene-1,4-diols . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with dihydroisoquinoline and sulfonyl groups has been studied using various techniques. For example, crystal structure studies of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid revealed how the dihydroisoquinoline moiety binds in a hydrophobic pocket, with the sulfonamide group providing a twist to the molecule . This information could be relevant when considering the molecular interactions and binding conformations of this compound.
Chemical Reactions Analysis
The reactivity of sulfonyl-containing compounds can be quite diverse. For instance, the reaction of 2-methyl-8-methanesulfonyloxyquinoline with 3,5-di(tert-butyl)-1,2-benzoquinone leads to the formation of a sulfonyloxyquinolinotropolone, which is stabilized by a strong intramolecular hydrogen bond . This suggests that the sulfonyl group in this compound could also participate in similar intramolecular interactions or could be reactive towards nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl and dihydroisoquinoline compounds are influenced by their functional groups. For example, the presence of the sulfonyl group can increase the acidity of adjacent NH groups, which can affect the selectivity and potency of the molecule as an enzyme inhibitor, as seen in the case of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline . The benzylsulfonyl group in the compound of interest could similarly impact its physical properties, such as solubility and chemical reactivity, as well as its biological activity.
Mechanism of Action
properties
IUPAC Name |
2-benzylsulfonyl-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(14-23(21,22)13-15-6-2-1-3-7-15)19-11-10-16-8-4-5-9-17(16)12-19/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEOOQMDBUTZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.